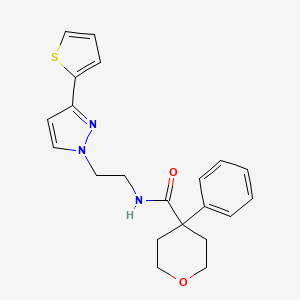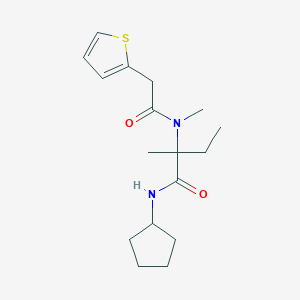![molecular formula C18H15NO3S2 B2976888 Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate CAS No. 2415586-55-7](/img/structure/B2976888.png)
Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate, also known as MBMB, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBMB is a conjugated molecule that possesses a unique chemical structure, which allows it to exhibit specific properties that make it suitable for use in different scientific research applications.
Wirkmechanismus
The mechanism of action of Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in the body. This compound has been shown to exhibit specific binding affinity towards certain proteins, which may be responsible for its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate in lab experiments is its unique chemical structure, which allows it to exhibit specific properties that are not found in other molecules. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for use in various research applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate. One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the study of the biological effects of this compound and its potential use in the treatment of various diseases. Finally, the use of this compound in the development of new materials for use in organic electronics and optoelectronics is another potential area of research.
Synthesemethoden
The synthesis of Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the preparation of the bithiophene core, followed by the introduction of the carbamate group and the esterification of the benzoic acid. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate has been extensively studied for its potential applications in various scientific research fields, such as organic electronics, optoelectronics, and photovoltaics. This compound possesses unique optical and electronic properties, such as high charge mobility, high electron affinity, and low bandgap energy, which make it an excellent candidate for use in these fields. This compound has also been studied for its potential use as a fluorescent probe for bioimaging applications.
Eigenschaften
IUPAC Name |
methyl 4-[(4-thiophen-3-ylthiophen-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-9-16-8-15(11-24-16)14-6-7-23-10-14/h2-8,10-11H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPYMMGQXLPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene](/img/structure/B2976805.png)

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2976807.png)



![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2976815.png)
![1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2976818.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2976823.png)
![1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2976827.png)
